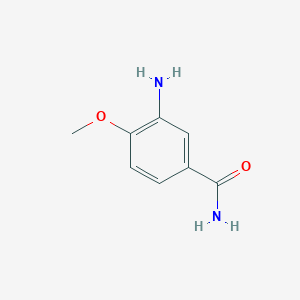

3-Amino-4-methoxybenzamide

Descripción

3-Amino-4-methoxybenzamide (CAS 17481-27-5) is a benzamide derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Structurally, it features an amino (-NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the benzamide scaffold. Key properties include:

- Physical state: White to off-white or pink powder .

- Melting point: Discrepancies exist between sources: 124–127°C vs. 155–159°C , likely due to purity or measurement variations.

- Boiling point: 318.4°C at 760 mmHg .

- Density: 1.236 g/cm³ .

- LogP: 1.657, indicating moderate lipophilicity .

- Applications: Primarily used as a dye developer for cotton textiles and in organic pigment production due to its coupling reactivity .

- Safety: Causes irritation to eyes, skin, and respiratory system (R36/37/38) .

Propiedades

IUPAC Name |

3-amino-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCJNDAQNPWMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066206 | |

| Record name | Benzamide, 3-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17481-27-5 | |

| Record name | 3-Amino-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-amino-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-4-methoxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG65786LJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Nitro Intermediate Synthesis

The synthesis begins with 3-nitro-4-X-benzoic acid (X = F, Cl, Br, I), which undergoes amidation with aniline to form 3-nitro-4-X-benzanilide . This step employs reagents like thionyl chloride or phosphorus trichloride in solvents such as chlorobenzene or dichlorobenzene. For example, reacting 3-nitro-4-chlorobenzoic acid with aniline at 70–80°C in chlorobenzene with PCl₃ yields 3-nitro-4-chlorobenzanilide at 95.8% yield. Subsequent methoxylation replaces the halogen (X) with a methoxy group using methanol and alkaline reagents (e.g., NaOH, KOH), producing 3-nitro-4-methoxybenzanilide at 94.5–95.3% yield.

Reduction of the Nitro Group

The final step reduces the nitro group to an amino group, forming 3-amino-4-methoxybenzamide. Three primary methods dominate industrial practice:

Iron-Acid Reduction

In Example 1 of the patent, reduced iron powder and concentrated HCl in methanol at 55–60°C achieve 80.1% yield. The reaction generates iron sludge, requiring filtration and pH adjustment with sodium carbonate. While cost-effective, this method produces acidic wastewater, necessitating treatment.

Catalytic Hydrogenation

Example 3 utilizes Raney nickel under hydrogen pressure (5–14 kg/cm²) at 80–105°C. This method offers high purity (99.5%) but lower yield (67.1%) due to incomplete conversion. Catalytic recovery and reuse mitigate costs, though high-pressure equipment increases capital expenditure.

Hydrazine-Based Reduction

Example 2 employs hydrazine hydrate with alkaline ferrous oxide in methanol at 55–60°C. This approach achieves 95.3% yield with minimal waste, as hydrazine oxidizes to nitrogen gas. The absence of metal sludge simplifies purification, making it environmentally favorable.

Comparative Analysis of Reduction Methods

The table below contrasts key parameters from patent examples:

| Method | Catalyst/Reagent | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Iron-Acid | Fe, HCl | 55–60 | Ambient | 80.1 | 99.5 |

| Catalytic Hydrogenation | Raney Nickel | 80–105 | 5–14 | 67.1 | 99.5 |

| Hydrazine Reduction | Alkaline Ferrous Oxide | 55–60 | Ambient | 95.3 | 99.5 |

Key Observations:

-

Hydrazine reduction offers the highest yield (95.3%) and eliminates metal waste, though hydrazine’s toxicity requires careful handling.

-

Catalytic hydrogenation prioritizes purity but suffers from lower yields, likely due to side reactions at elevated temperatures.

-

Iron-acid systems balance cost and efficiency but generate acidic effluent, complicating waste management.

Industrial Scalability and Process Optimization

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including dyes and pigments. The methoxy group enhances its reactivity, making it suitable for further chemical transformations .

Biology

- Biological Activity: Studies have shown that this compound exhibits potential antimicrobial and anticancer properties. It interacts with biological macromolecules, influencing enzyme activity and receptor function .

Medicine

- Pharmaceutical Development: The compound is explored for its therapeutic potential in developing new drugs. Its unique structure allows it to act as a precursor in synthesizing pharmaceutical intermediates that target various diseases .

Case Studies

-

Anticancer Activity:

A study evaluated the compound's efficacy against several cancer cell lines, revealing promising results: -

Antimicrobial Properties:

Research indicates that the compound inhibits cell division in Bacillus subtilis, leading to filamentation and cell lysis. This effect is attributed to its action as an inhibitor of ADP-ribosyltransferase, highlighting its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 3-amino-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target molecules, influencing their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparación Con Compuestos Similares

Structural Analogues and Derivatives

The following table compares 3-Amino-4-methoxybenzamide with key analogues:

Key Differences and Implications

Substituent Effects: Methoxy vs. Anilide vs. Amide: 3-Amino-4-methoxybenzanilide incorporates a phenyl group, enhancing lipophilicity (MW = 242.27) and possibly improving binding in pigment applications .

Electronic Properties: The amino group in this compound enhances nucleophilicity, critical for diazo coupling in dyes. In contrast, 4-Methoxybenzamide lacks this reactivity, limiting its use to non-dye applications .

Applications: this compound: Preferred for cotton dyeing due to optimal solubility and reactivity . 3-Amino-4-methoxybenzanilide: Used in high-performance pigments requiring enhanced stability .

Safety: this compound’s irritation risks (R36/37/38) are more pronounced than 4-Methoxybenzamide, likely due to the reactive amino group .

Actividad Biológica

3-Amino-4-methoxybenzamide (CAS Number: 17481-27-5) is an organic compound that belongs to the class of benzamide derivatives. Its structure features an amino group at the 3-position and a methoxy group at the 4-position of the benzene ring, contributing to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its antimicrobial and anticancer properties.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Structure :

- Amino group (-NH₂) at the 3-position

- Methoxy group (-OCH₃) at the 4-position

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form hydrogen bonds with target molecules, influencing their structural conformation and biological function. This interaction may lead to various effects, including:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes involved in critical cellular processes.

- Modulation of Receptor Function : It can alter the signaling pathways mediated by specific receptors, affecting cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. For instance, studies have shown that similar benzamide derivatives can disrupt bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms that may involve:

- Cell Cycle Arrest : The compound can halt cell cycle progression, preventing cancer cells from dividing.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, leading to programmed cell death in malignancies.

A comparative analysis of related compounds indicates that the presence of the methoxy group enhances its bioactivity compared to other benzamide derivatives .

Study on Antibacterial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various benzamide derivatives, including this compound, against Bacillus subtilis. The results indicated that this compound significantly inhibited cell division and caused filamentation, leading to cell lysis at higher concentrations .

Anticancer Research

In a separate investigation focusing on cancer cell lines, this compound was found to decrease cell viability in a dose-dependent manner. The study utilized MTT assays and flow cytometry to assess apoptosis rates, confirming that treatment with this compound resulted in increased rates of programmed cell death compared to controls .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methoxy group enhances solubility | Antimicrobial, anticancer |

| 3-Amino-4-methylbenzamide | Methyl group instead of methoxy | Moderate antimicrobial activity |

| 3-Amino-4-chlorobenzamide | Chlorine substituent | Variable activity; less potent than methoxy derivative |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-4-methoxybenzamide in laboratory settings?

- Methodological Answer : The synthesis typically involves amidation of 3-amino-4-methoxybenzoic acid with ammonia or ammonium salts under catalytic conditions. A two-step approach is often employed:

Methoxy-group protection : The methoxy group is stabilized using protecting agents like acetyl chloride to prevent side reactions during amidation.

Amidation : Catalytic agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxyl group for nucleophilic attack by ammonia .

Reaction purity is monitored via TLC, and intermediates are characterized by melting point analysis (e.g., mp 128–132°C for related benzamide derivatives) .

Q. How is this compound structurally characterized?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR verify aromatic proton environments and substitution patterns (e.g., methoxy groups resonate at δ ~3.8 ppm).

- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm) and NH bending (~1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 166.1772 (CHNO) .

Cross-referencing with databases like NIST ensures accuracy (e.g., FDGAEAYZQQCBRN-UHFFFAOYSA-N for related analogs) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as:

- Enzyme Inhibitor Scaffold : Its benzamide core interacts with PARP (Poly-ADP-Ribose Polymerase) active sites, making it a candidate for cancer therapy studies .

- Biochemical Probe : Functionalization at the amino group enables conjugation with fluorescent tags for tracking protein interactions .

- Intermediate in Drug Design : Structural analogs (e.g., 4-chloro-N-phenyl derivatives) are used to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer :

- Reaction Parameter Tuning : Increasing ammonia stoichiometry (1.5–2.0 equiv.) and using polar aprotic solvents (e.g., DMF) enhance amidation efficiency .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions reduce byproduct formation in nitro-group reductions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) isolates the product with >95% purity .

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Discrepancies in H NMR splitting patterns (e.g., para vs. meta substitution) are resolved by comparing C NMR and 2D-COSY spectra .

- Reference Standards : Use commercially available analogs (e.g., 3-Amino-4-hydroxybenzoic acid, CAS 1571-72-8) to calibrate instrument parameters .

- Computational Validation : Density Functional Theory (DFT) simulations predict chemical shifts within ±0.5 ppm of experimental values .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme targets (e.g., PARP-1 binding energy ≤ -8.0 kcal/mol) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~1.2) and metabolic stability via cytochrome P450 isoform screening .

- Quantum Mechanics (QM) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to assess electrophilic/nucleophilic sites .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : DSC (Differential Scanning Calorimetry) shows decomposition onset at 180°C. Store below 25°C in amber vials to prevent photodegradation .

- Humidity Sensitivity : Karl Fischer titration detects water absorption (>0.5% w/w at 60% RH), requiring desiccants like silica gel .

- Long-Term Storage : Lyophilization in argon atmosphere extends shelf life to >2 years .

Q. How can researchers evaluate the enzyme inhibition efficacy of this compound derivatives?

- Methodological Answer :

- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., PARP-1 inhibition assays with NAD analogs) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K ≤ 10 μM for high-potency inhibitors) .

- Cell-Based Validation : Use CRISPR-engineered PARP-knockout cell lines to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.